molecular formula C19H21N7O4 B2414352 ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate CAS No. 920373-57-5

ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate

Cat. No.: B2414352
CAS No.: 920373-57-5
M. Wt: 411.422
InChI Key: FQPXWYUXBXMZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is a useful research compound. Its molecular formula is C19H21N7O4 and its molecular weight is 411.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O4/c1-3-30-19(28)18(27)25-10-8-24(9-11-25)16-15-17(21-12-20-16)26(23-22-15)13-4-6-14(29-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPXWYUXBXMZMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a triazole and pyrimidine moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is ethyl 2-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoacetate. Its molecular formula is C19H21N7O4C_{19}H_{21}N_{7}O_{4} with a molecular weight of 411.422 g/mol. The presence of the triazole and piperazine rings suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC19H21N7O4
Molecular Weight411.422 g/mol
CAS Number920373-57-5

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrimidine structures exhibit notable antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against a variety of bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL . The incorporation of the methoxyphenyl group in this compound may enhance its antimicrobial efficacy due to increased lipophilicity and improved membrane penetration.

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Studies on similar triazole derivatives have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, phenylpyrazolo[3,4-d]pyrimidines have been identified as dual inhibitors of EGFR and VGFR2 with IC50 values as low as 0.3 µM . This highlights the potential for this compound to serve as a lead compound in anticancer drug development.

The mechanisms by which triazole derivatives exert their biological effects often involve interference with nucleic acid synthesis or inhibition of key enzymes involved in cellular processes. For example, triazoles can inhibit topoisomerases and DNA gyrases, leading to disruption of DNA replication in bacteria . Similarly, the anticancer activity may be attributed to the inhibition of specific kinases involved in tumor growth signaling pathways.

Case Studies

  • Antibacterial Evaluation : A study evaluated various triazole derivatives against multiple bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with MIC values comparable to established antibiotics .
  • Anticancer Screening : In vitro studies on related compounds demonstrated effective inhibition of cell proliferation in breast cancer models (MCF-7), where the compounds induced apoptosis and inhibited cell migration . Such findings suggest that this compound may have similar effects due to its structural analogies.

Scientific Research Applications

Research indicates that ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate exhibits various biological activities:

  • Anticancer Properties :
    • Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, a related compound demonstrated a significant increase in apoptosis by 58.29-fold in MCF-7 breast cancer cells compared to untreated controls .
    • Molecular docking studies suggest favorable interactions with key targets such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), which are critical in cancer signaling pathways .
  • Antimicrobial Activity :
    • Some derivatives have been evaluated for their antibacterial and antifungal properties. Research has indicated promising efficacy against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans using disc diffusion methods .

Case Studies

Several case studies have documented the effectiveness of this compound in various contexts:

  • MCF-7 Cell Line Study :
    • A study focusing on MCF-7 cells showed that treatment with related compounds led to increased apoptosis rates and decreased cell viability, indicating potential use in breast cancer therapies .
  • Molecular Docking Studies :
    • In silico analyses revealed strong binding affinities to EGFR and PI3K, suggesting that these compounds could serve as lead candidates for drug development targeting these pathways .

Q & A

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize assays aligned with the compound’s structural analogs (e.g., triazolo-pyrimidines in ):
  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to screen for kinase targets (e.g., EGFR or CDK2).
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} determination.
  • Binding Affinity : Surface plasmon resonance (SPR) quantifies interactions with receptors like adenosine A2A_{2A} .

Advanced Research Questions

Q. How can contradictory activity data across different cell lines be resolved?

  • Methodological Answer : Contradictions often arise from off-target effects or metabolic instability. Strategies include:
  • Metabolic Profiling : Use LC-MS/MS to identify metabolites in cell lysates and correlate degradation with loss of activity.
  • Proteomic Analysis : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differential protein expression in responsive vs. non-responsive cell lines.
  • Structure-Activity Relationship (SAR) : Modify the oxoacetate or piperazine moieties (e.g., ’s trifluoromethyl analogs) to isolate key pharmacophores .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Combine molecular docking and ADMET prediction tools:
  • Docking Studies : Use AutoDock Vina or Schrödinger’s Glide to model binding to targets like PDE5 or Hsp90.
  • ADMET Prediction : SwissADME or ADMETLab 2.0 estimate solubility (LogP), bioavailability (Lipinski’s Rule of Five), and cytochrome P450 interactions.
  • MD Simulations : GROMACS or AMBER simulate membrane permeability and stability of the piperazine linkage .

Q. How can crystallographic disorder in the triazolo-pyrimidine core be addressed?

  • Methodological Answer : Disorder is common in flexible moieties (e.g., piperazine rings). Mitigation strategies include:
  • Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion (as in ’s 298 K study) .
  • Twinned Crystals : Apply twin refinement in PLATON to deconvolute overlapping reflections.
  • Hydrogen Bonding Analysis : Identify stabilizing interactions (e.g., C–H···O bonds) to model alternative conformers.

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Integrate orthogonal assays:
  • CRISPR-Cas9 Knockout : Delete putative targets (e.g., kinases) to assess dependency.
  • Phosphoproteomics : TiO2_2 enrichment and LC-MS/MS identify phosphorylation changes post-treatment.
  • Transcriptomics : RNA-seq reveals pathway enrichment (e.g., apoptosis or cell cycle arrest) .

Contradictory Data Analysis

Q. How to reconcile discrepancies between computational predictions and experimental activity?

  • Methodological Answer : Discrepancies may stem from solvation effects or conformational dynamics. Solutions include:
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between predicted and observed conformers.
  • WaterMap Analysis : Identify desolvation penalties in hydrophobic binding pockets.
  • Synchrotron Radiation : Use high-flux X-rays (e.g., at APS or ESRF) to resolve electron density for flexible regions .

Safety and Handling

Q. What safety protocols are critical when handling this compound in a research lab?

  • Methodological Answer : While specific hazard data is limited, extrapolate from analogs ( ):
  • PPE : Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods for weighing and synthesis due to potential respiratory irritants.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Theoretical Frameworks

Q. How can this compound’s study be integrated into broader pharmacological or chemical theories?

  • Methodological Answer : Align with frameworks such as:
  • Kinase Inhibitor Design : Leverage structure-based drug design (SBDD) principles to optimize selectivity over related kinases.
  • Heterocyclic Chemistry : Apply Woodward-Hoffmann rules to predict regioselectivity in triazolo-pyrimidine cyclization.
  • Polypharmacology : Use network pharmacology models to explore off-target effects (e.g., GPCR modulation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.